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Introduction

5-Bromo-4-chloro-6-methoxypyrimidine is a highly functionalized heterocyclic building block

of significant interest in medicinal chemistry, drug discovery, and agrochemical research.[1][2]

[3][4] Its pyrimidine core is a privileged structure found in numerous biologically active

molecules.[2] The compound's unique substitution pattern, featuring a reactive bromine atom at

the C5 position, a chlorine atom at the C2 position, and an electron-donating methoxy group at

the C4 position, allows for a diverse range of selective and sequential chemical

transformations.[1][3][4] This guide provides a comprehensive overview of its physicochemical

properties, key chemical transformations with detailed experimental protocols, and its

applications in the synthesis of novel compounds.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-Bromo-4-chloro-6-
methoxypyrimidine is crucial for its handling, storage, and application in chemical reactions.
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Property Value Reference

Molecular Formula C₅H₄BrClN₂O [1]

Molecular Weight 223.46 g/mol [1]

Appearance Typically a crystalline solid [1]

CAS Number 4319-88-4 [5]

Solubility

Soluble in organic solvents

such as DMF, DMSO, and

ethanol.

[1]

Stability
Stable under recommended

storage conditions (-20°C).
[1]

Key Chemical Transformations: Reactivity and
Chemoselectivity
The synthetic utility of 5-Bromo-4-chloro-6-methoxypyrimidine is dominated by the

differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions,

the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[6][7][8]

Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position.

This inherent reactivity difference allows for chemoselective functionalization at the C5 position,

leaving the C2-chloro group intact for subsequent transformations.[3][6][7][8] Conversely, the

C2 position, activated by the two adjacent ring nitrogens, is highly susceptible to nucleophilic

aromatic substitution (SNAr).[2][8]

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and

carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the

pyrimidine core.[1][8] For 5-Bromo-4-chloro-6-methoxypyrimidine, these reactions proceed

selectively at the more reactive C5-bromo position.[8]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the

pyrimidine core and various aryl or vinyl boronic acids/esters.[6][9] This reaction is of
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paramount importance in medicinal chemistry for synthesizing biaryl structures, which are

common motifs in pharmacologically active molecules, particularly kinase inhibitors.[9]

General Reaction Scheme: General scheme of the Suzuki-Miyaura coupling reaction.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position[9][10]

Reaction Setup: To a dry Schlenk flask or reaction vial, add 5-Bromo-4-chloro-6-
methoxypyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable

base (2.0-3.0 equiv.).

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or

nitrogen) three times.

Catalyst Addition: Add the palladium catalyst (2-5 mol%) under a positive flow of inert gas.

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and

stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).[1][11][12]

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent like ethyl acetate and wash with water and brine.[1][10]

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.[1][10]

Recommended Starting Conditions for Suzuki-Miyaura Coupling:
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Parameter Recommended Conditions Notes

Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)

For challenging couplings,

bulky biarylphosphine ligands

(e.g., SPhos, XPhos) may be

required.[6]

Catalyst Loading 1-5 mol%

Start with a higher loading and

reduce upon successful

coupling.[6]

Base K₂CO₃, Cs₂CO₃, K₃PO₄

Stronger bases like Cs₂CO₃ or

K₃PO₄ are often more

effective.[10]

Solvent
1,4-Dioxane/Water (4:1),

Toluene/Ethanol/Water

Anhydrous, degassed solvents

are critical to prevent side

reactions.[6][11]

Temperature 80-120 °C

Optimal temperature is often

around 90-100 °C. Higher

temperatures can lead to side

products.[11]

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the

pyrimidine and a terminal alkyne.[1][6] This reaction is typically catalyzed by a combination of

palladium and copper(I) complexes.[1]

General Reaction Scheme: General scheme of the Sonogashira coupling reaction.

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling[1][10]

Reaction Setup: To a dry, inert-atmosphere flask, add 5-Bromo-4-chloro-6-
methoxypyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and

the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
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Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF,

followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

(2.0-3.0 equiv.).

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60

°C) until the starting material is consumed, as monitored by TLC or LC-MS.

Work-up: Upon completion, filter the reaction mixture through a pad of celite. Dilute the

filtrate with an organic solvent and wash with saturated aqueous ammonium chloride solution

and brine.

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude

product by column chromatography.

Recommended Starting Conditions for Sonogashira Coupling:

Parameter Recommended Conditions

Palladium Catalyst PdCl₂(PPh₃)₂

Copper Co-catalyst CuI

Base Et₃N, DIPEA

Solvent THF, DMF

Temperature 25-60 °C

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen (C-N) bonds.[7] It allows for the selective amination at the C5

position, leaving the C2-chloro substituent intact for subsequent transformations.[7]

General Reaction Scheme: General scheme of the Buchwald-Hartwig amination.

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination[3][7]
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Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium

precursor (e.g., Pd₂(dba)₃) and the phosphine ligand to a dry Schlenk tube.

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5

equiv.), 5-Bromo-4-chloro-6-methoxypyrimidine (1.0 equiv.), and the amine (1.2 equiv.).

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to 80-110

°C. Maintain the reaction at this temperature with vigorous stirring, monitoring by TLC or LC-

MS.

Work-up: After completion, cool the mixture to room temperature and quench with a

saturated aqueous solution of ammonium chloride. Extract the product with an organic

solvent, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Purify the crude product by column chromatography.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

Parameter Recommended Conditions

Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂

Ligand Xantphos, RuPhos, BrettPhos

Base NaOtBu, K₃PO₄

Solvent Toluene, 1,4-Dioxane, THF

Temperature 80-110 °C

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms,

makes the C2-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[2][8]

This reaction provides a complementary method for functionalization, often occurring under

different conditions than the palladium-catalyzed reactions.[8] Nucleophilic attack is expected to

occur preferentially at the C2 position, leading to the displacement of the chloride ion.[2]
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Experimental Protocol: General Procedure for Amination (SNAr)[8]

Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-4-chloro-6-methoxypyrimidine
(1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine

or DIPEA, 1.5-2.0 equiv.) if required.

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the

reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure.

Purification: Purify the crude product by flash column chromatography.

Experimental Workflows and Catalytic Cycles
Visualizing the experimental workflow and the underlying catalytic mechanisms can aid in

understanding and executing these complex transformations.
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Caption: General experimental workflow for cross-coupling reactions.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Applications in Drug Discovery and Agrochemicals
The functionalized pyrimidine scaffolds synthesized from 5-Bromo-4-chloro-6-
methoxypyrimidine are valuable intermediates for developing novel therapeutic agents and

agrochemicals.[3][4][9] For instance, pyrimidine derivatives are known to act as kinase

inhibitors targeting signaling pathways implicated in cancer, such as the Vascular Endothelial

Growth Factor Receptor-2 (VEGFR-2) pathway.[3] The ability to selectively introduce different

functional groups allows for the generation of diverse chemical libraries to screen for various

biological activities, including herbicidal, fungicidal, and insecticidal properties.[4]
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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion
5-Bromo-4-chloro-6-methoxypyrimidine is a valuable and versatile synthetic intermediate

that enables the efficient and selective synthesis of a wide range of functionalized pyrimidines.

[3][8] The distinct reactivity of its C5-bromo and C2-chloro positions allows for controlled

functionalization through various modern synthetic methodologies, including palladium-

catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3][8] The protocols

and data presented in this guide provide a solid foundation for researchers to develop robust

synthetic routes to novel pyrimidine derivatives for applications in drug discovery, medicinal

chemistry, and materials science.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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